5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one
Overview
Description
5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable aldehyde with a diamine, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it may inhibit certain enzymes or receptors, thereby exerting its biological activities .
Comparison with Similar Compounds
Similar Compounds
Imidazoles: These compounds share a similar core structure and exhibit comparable chemical and biological properties.
Pyrimidines: Pyrimidine derivatives also have similar applications in medicinal chemistry and material science.
Uniqueness
5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one is unique due to its specific substitution pattern and the presence of a hydroxy group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
7-hydroxy-2,2-dimethyl-1,3-dihydroimidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H11N3O2/c1-8(2)4-11-6(13)3-5(12)9-7(11)10-8/h3,12H,4H2,1-2H3,(H,9,10) |
InChI Key |
LCLSCBDBHJAQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C(=O)C=C(N=C2N1)O)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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